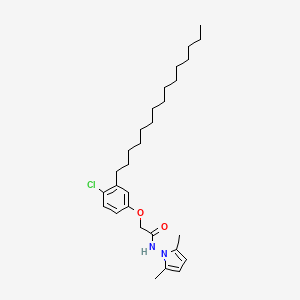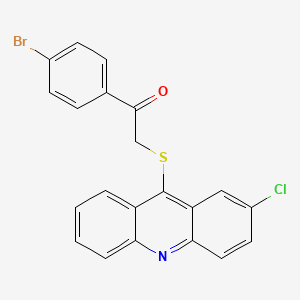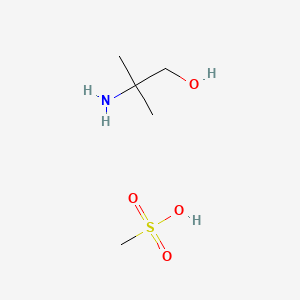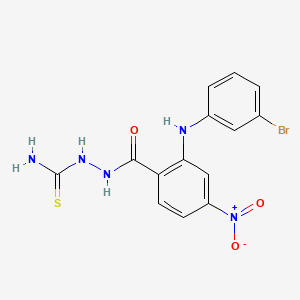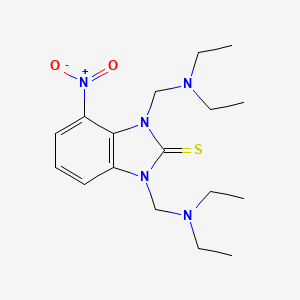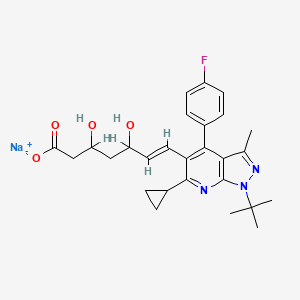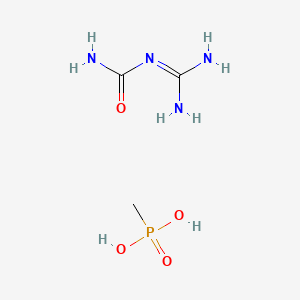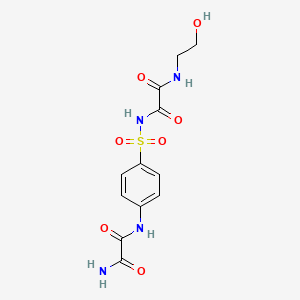
Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N'-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is a complex organic compound with a unique structure that includes both amide and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core ethylenediamine structure, followed by the introduction of the sulfonyl and hydroxyethyl groups through nucleophilic substitution reactions. The final step involves the addition of the aminooxoacetyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanediamide derivatives: Compounds with similar core structures but different functional groups.
Sulfonyl amides: Compounds with sulfonyl and amide groups but different side chains.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different core structures.
Uniqueness
Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
81717-32-0 |
|---|---|
Molekularformel |
C12H14N4O7S |
Molekulargewicht |
358.33 g/mol |
IUPAC-Name |
N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C12H14N4O7S/c13-9(18)10(19)15-7-1-3-8(4-2-7)24(22,23)16-12(21)11(20)14-5-6-17/h1-4,17H,5-6H2,(H2,13,18)(H,14,20)(H,15,19)(H,16,21) |
InChI-Schlüssel |
WSAXATUWGPKMIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(=O)N)S(=O)(=O)NC(=O)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





